Tranquo-buscopan, also known as hyoscine butylbromide, is a quaternary ammonium compound derived from scopolamine. It is primarily used as an antispasmodic agent, effective in treating various gastrointestinal and urinary tract spasms. The compound is marketed under several brand names, with Buscopan being one of the most recognized. Its mechanism of action involves blocking the action of acetylcholine on smooth muscle, thereby reducing spasms and pain.
Tranquo-buscopan is classified as a tertiary amine and falls under the category of anticholinergic drugs. It is synthesized from scopolamine, which is extracted from plants of the Solanaceae family, such as henbane and belladonna. The compound's pharmacological properties make it valuable in clinical settings for managing conditions like abdominal cramps, esophageal spasms, and renal colic.
The synthesis of Tranquo-buscopan typically involves the reaction of scopolamine with n-butyl bromide. Two notable methods include:
The yield from these methods can vary, with reported yields ranging from 55% to 65%, depending on the specific conditions employed during synthesis.
The molecular formula of Tranquo-buscopan is C_17H_22BrN_1O_4, with a molecular weight of approximately 368.27 g/mol. The structure features a butyl group attached to a quaternary nitrogen atom, which contributes to its solubility and biological activity.
Tranquo-buscopan participates in several chemical reactions typical of quaternary ammonium compounds:
These reactions are critical for ensuring high purity levels necessary for clinical applications.
The mechanism by which Tranquo-buscopan exerts its effects involves antagonism of muscarinic acetylcholine receptors in smooth muscle tissues. By blocking these receptors, the drug reduces involuntary contractions, leading to:
This mechanism underlies its therapeutic use in treating conditions associated with muscle spasms throughout the gastrointestinal tract and urinary system.
Tranquo-buscopan has several applications in medical practice:
The versatility of Tranquo-buscopan in clinical settings highlights its significance as a therapeutic agent in managing smooth muscle-related disorders.
Tranquo-Buscopan is a fixed-dose combination product containing two active pharmaceutical ingredients with complementary mechanisms:
Chemically, Tranquo-Buscopan is designated as (9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;bromide with the molecular formula C₃₆H₄₁BrClN₃O₆ and molecular weight of 727.1 g/mol [2]. The structural configuration incorporates a positively charged nitrogen atom in the scopolamine moiety, which critically determines its pharmacological behavior by limiting passage across the blood-brain barrier. This molecular feature ensures predominantly peripheral activity while the oxazepam component acts centrally through GABAergic pathways.
Table 1: Component Specifications of Tranquo-Buscopan
Component | Chemical Structure | Molecular Weight | Primary Pharmacological Role |
---|---|---|---|
Scopolamine butylbromide | Quaternary ammonium anticholinergic | 440.38 g/mol | Competitive muscarinic receptor antagonist with spasmolytic action on smooth muscle |
Oxazepam | Benzodiazepine derivative | 286.71 g/mol | Positive allosteric modulator of GABA-A receptors producing anxiolysis |
The combination exploits complementary mechanisms: scopolamine butylbromide exerts potent antispasmodic effects on gastrointestinal, biliary, and genitourinary tract smooth muscles through competitive inhibition of muscarinic acetylcholine receptors and ganglion-blocking activity. As a quaternary ammonium derivative, its penetration into the central nervous system is minimal, resulting in negligible centrally-mediated anticholinergic effects. Meanwhile, oxazepam enhances GABAergic inhibition in the CNS, providing anxiolysis and reducing the emotional component of painful conditions. This dual-pathway approach simultaneously addresses physiological spasm and psychological distress components often present in functional abdominal disorders [2] [6] [8].
The development of Tranquo-Buscopan emerged from mid-20th century pharmacological innovations that recognized the clinical utility of combining spasmolytic and anxiolytic agents. Scopolamine derivatives were first isolated from plants in the Solanaceae family (including Atropa belladonna) in the early 20th century, with scopolamine butylbromide specifically patented in 1950 and approved for medical use in 1951 [8]. The strategic addition of oxazepam—a benzodiazepine metabolite with favorable pharmacokinetics—created a combination product designed for conditions involving both visceral spasm and anxiety components.
The patent landscape for combination products like Tranquo-Buscopan presents unique complexities. Unlike novel molecular entities, combination products often face significant patentability hurdles due to the "obviousness" barrier, particularly when combining known drugs with established mechanisms. While specific patent documents for Tranquo-Buscopan were not identified in the search results, the broader context of pharmaceutical intellectual property provides insight. The CRISPR patent disputes demonstrate how fundamental methodological patents spark complex legal battles that shape therapeutic development . Similarly, the evolution of plant patent protection illustrates how legislative frameworks adapt to accommodate novel categories of inventions [7].
European patent practices regarding medical uses of known products suggest potential pathways for protecting combination therapies like Tranquo-Buscopan. Second medical use patents and formulation patents likely provided intellectual property protection, though the absence of robust patent literature in the search results indicates possible challenges in maintaining exclusivity for this combination. The current patent status likely varies significantly by jurisdiction, with many markets potentially considering this formulation off-patent. Regulatory exclusivity may have played a complementary role in protecting clinical data required for approval, particularly given the complex pharmacokinetic interactions between the components [4] [7].
Tranquo-Buscopan occupies a distinctive niche within two major drug classes by strategically combining peripheral and central nervous system effects:
Anticholinergic Component PharmacologyScopolamine butylbromide exhibits high affinity for muscarinic receptors located on smooth muscle cells throughout the gastrointestinal, biliary, and genitourinary tracts. Its quaternary ammonium structure prevents significant blood-brain barrier penetration, minimizing central anticholinergic effects while allowing potent peripheral action. The agent exerts spasmolysis through two complementary mechanisms: (1) competitive inhibition of postganglionic muscarinic receptors on smooth muscle cells, and (2) blockade of nicotinic receptors in autonomic ganglia, producing a ganglion-blocking effect. This dual mechanism provides superior spasm relief compared to pure antimuscarinics, particularly in conditions involving neural-mediated spasms [3] [6] [8].
Benzodiazepine Component PharmacologyOxazepam acts as a positive allosteric modulator at GABA-A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. Unlike earlier benzodiazepines, oxazepam undergoes direct glucuronidation without oxidative metabolism, making it preferable for patients with hepatic impairment or elderly populations. Its primary pharmacological actions include anxiolysis, sedation, and mild muscle relaxation, which complement the peripheral effects of scopolamine butylbromide in conditions where anxiety exacerbates or accompanies visceral spasms [5] [9].
Table 2: Complementary Pharmacological Mechanisms in Tranquo-Buscopan
Parameter | Scopolamine Butylbromide | Oxazepam | Combined Effect |
---|---|---|---|
Primary mechanism | Muscarinic receptor antagonism; Ganglion blockade | GABA-A receptor positive allosteric modulation | Dual peripheral and central action |
Site of action | Peripheral smooth muscle; Autonomic ganglia | Central nervous system | Comprehensive spasm-anxiety axis |
Bioavailability | <1% systemic absorption | Equivalent absorption across formulations | Differential absorption profiles |
Elimination half-life | Approximately 5 hours | Approximately 8.2 hours | Offset coordination |
Clinical effects | Smooth muscle relaxation; Reduced secretions | Anxiolysis; Sedation; Mild muscle relaxation | Simultaneous physiological and psychological symptom relief |
The therapeutic rationale for combining these agents centers on conditions where nociceptive signals from visceral spasms trigger anxiety, which in turn exacerbates spasm through neural feedback mechanisms—a vicious cycle observed in functional gastrointestinal disorders and certain genitourinary conditions. Clinical applications historically included:
Research findings suggest that benzodiazepines neither consistently increase nor decrease dementia risk in older adults when used appropriately. The Medical Research Council Cognitive Function and Ageing Study found no significant association between benzodiazepine use and dementia incidence (IRR 1.06, 95% CI 0.72-1.60), though recurrent use of strong anticholinergics (ACB3) showed increased risk (IRR 1.68, 95% CI 1.00-2.82), particularly in cognitively intact individuals at baseline [5]. This underscores the importance of appropriate patient selection when considering combination products with anticholinergic components.
The unique pharmacology of Tranquo-Buscopan demonstrates how rationally designed combination products can simultaneously target multiple pathophysiological pathways. Future research directions include elucidating pharmacodynamic interactions between the components and exploring potential applications in other spasm-anxiety comorbidities beyond traditional indications [2] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7